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Molecular Mechanism of Action

Inavolisib was engineered as a highly selective ATP-competitive inhibitor of the phosphatidylinositol 3-

kinase alpha (PI3Kα) catalytic subunit p110α, with a designed dual mechanism of action [1] [2].

Selective Inhibition: Its molecular structure features a benzoxazepin-oxazolidinone scaffold that

enables specific interactions within the ATP-binding pocket of PI3Kα. Key interactions include
hydrogen bonding with Val828 and conformation-specific recognition of mutant helical domains like

E545, conferring over 300-fold selectivity for PI3Kα compared to other Class I isoforms (PI3Kβ, δ,
and γ) [1] [2].

Mutant p110α Degradation: A defining characteristic of Inavolisib is its ability to induce selective
degradation of mutant p110α protein. This process is Receptor Tyrosine Kinase (RTK)-dependent.
The binding of Inavolisib stabilizes an open conformation in mutant p110α, exposing lysine residues
for ubiquitination. Concurrently, pathway inhibition relieves negative feedback on RTKs, promoting the

recruitment of E3 ubiquitin ligases and subsequent proteasomal degradation of the mutant protein [3]
[2].

The diagram below illustrates this unique dual mechanism.
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Preclinical Characterization and Optimization

The following tables summarize key preclinical data that established the pharmacologic profile of Inavolisib

and supported its advancement to clinical trials.
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Table 1: In Vitro Biochemical and Cellular Profile of Inavolisib [1] [3] [2]

Parameter Finding Significance

PI3Kα IC₅₀ 0.038 nM (H1047R mutant) High potency against common

oncogenic mutant

Selectivity (vs.
PI3Kβ/δ/γ)

>300-fold Minimizes off-target toxicity potential

Mechanism of
Degradation

RTK-dependent, proteasome-

mediated (e.g., NEDD4L ligase)

Sustained pathway suppression by

reducing target protein levels

Degradation
Selectivity

~80-90% reduction in mutant p110α

vs. ~15-25% in wild-type

High therapeutic index for PIK3CA-

mutated tumors

Cellular Effects Inhibition of p-AKT, reduced

proliferation, induced apoptosis

Confirms on-target mechanism and

anti-tumor efficacy

Table 2: In Vivo Pharmacokinetic and Efficacy Profile (Preclinical Models) [1] [4] [2]

Parameter Finding Significance

Oral
Bioavailability

High (76% in humans) [4] Favorable for oral dosing

In Vivo Exposure Excellent Supports once-daily dosing regimen

Efficacy in
Xenografts

Significant tumor growth inhibition in

PIK3CA-mutant models

Proof-of-concept for anti-tumor

activity

Duration of Action p-AKT suppression sustained for >72

hours post-dose

Correlates with durable degradation

of mutant p110α

Synergy with
CDK4/6i

Enhanced efficacy in combination with

palbociclib [2]

Rationale for clinical combination

regimen
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Discovery and Optimization Workflow

The discovery of Inavolisib was a structure-based drug design campaign focused on achieving mutant

selectivity and optimal drug-like properties.
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Key milestones in this workflow included [1]:

Lead Identification: Starting from a benzoxazepin-oxazolidinone scaffold.
Selectivity Optimization: Using structural insights to engineer compounds with >300-fold selectivity

for PI3Kα over other isoforms.
Degradation Mechanism: The serendipitous discovery and subsequent mechanistic elucidation of

the mutant-selective p110α degradation capability, a key differentiator from earlier PI3K inhibitors [3].
PK Optimization: Fine-tuning of the molecule to achieve excellent in vivo exposure and a

pharmacokinetic profile suitable for once-daily oral dosing.
In Vivo Validation: Demonstration of significant efficacy in PIK3CA-mutant xenograft models, both as

a monotherapy and in combination with other agents.

Rationale for Combination with CDK4/6 Inhibitors

The PI3K and CDK4/6 pathways are highly interconnected in hormone receptor-positive (HR+) breast

cancer, creating a strong biological rationale for combination therapy [5] [2].

Overcoming Resistance: PIK3CA mutations are a known mechanism of resistance to CDK4/6

inhibitors. Combining these agents simultaneously targets two key oncogenic drivers.
Synergistic Signaling Blockade: Preclinical studies show that the combination of Inavolisib and

palbociclib achieves a more profound and sustained cell cycle arrest and enhances apoptosis by
coordinately suppressing the pRB-E2F and mTORC1/2 signaling axes [2].

Preclinical Validation: This combination strategy demonstrated significant antitumor activity in
various PIK3CA-mutated xenograft models, providing a direct rationale for the INAVO120 Phase III

clinical trial design [2].

Current Status and Further Research

The successful preclinical development of Inavolisib led to its first FDA approval in October 2024 for use

with palbociclib and fulvestrant in PIK3CA-mutated, HR+/HER2- advanced breast cancer [6] [7]. This

approval was based on the Phase III INAVO120 trial, which showed the regimen significantly improved

progression-free survival [7] [8].

Research continues to fully elucidate the precise molecular partners involved in the degradation mechanism

and to explore Inavolisib's efficacy in other PIK3CA-mutated solid tumors [3]. Several Phase III trials (e.g.,

INAVO121, INAVO122, INAVO123) are ongoing to evaluate its utility in other breast cancer settings [9] [8].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36455032/
https://pubmed.ncbi.nlm.nih.gov/34544753/
https://www.itovebi-hcp.com/about/how-itovebi-works.html
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1693927/full
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://link.springer.com/article/10.1007/s40265-024-02136-y
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-inavolisib-palbociclib-and-fulvestrant-endocrine-resistant-pik3ca-mutated-hr-positive
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-inavolisib-palbociclib-and-fulvestrant-endocrine-resistant-pik3ca-mutated-hr-positive
https://www.oncology-central.com/asco-2025-inavolisib-palbociclib-fulvestrant-improves-overall-survival-for-advanced-breast-cancer/
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34544753/
https://en.wikipedia.org/wiki/Inavolisib
https://www.oncology-central.com/asco-2025-inavolisib-palbociclib-fulvestrant-improves-overall-survival-for-advanced-breast-cancer/
https://www.smolecule.com/products/s528759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Discovery of GDC-0077 (Inavolisib), a Highly ... - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]

3. RTK-Dependent Inducible Degradation of Mutant PI3Kα ... [pubmed.ncbi.nlm.nih.gov]

4. Inavolisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

5. Proposed Mechanism of Action for Itovebi (inavolisib) [itovebi-hcp.com]

6. : First Approval | Drugs Inavolisib [link.springer.com]

7. FDA approves inavolisib with palbociclib and fulvestrant for ... [fda.gov]

8. ASCO 2025 : Inavolisib -palbociclib-fulvestrant... - Oncology Central [oncology-central.com]

9. - Wikipedia Inavolisib [en.wikipedia.org]

To cite this document: Smolecule. [Inavolisib discovery and preclinical development]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528759#inavolisib-

discovery-and-preclinical-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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